N-(3,5-dichlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
CAS No.:
Cat. No.: VC16343926
Molecular Formula: C20H22Cl2N6O
Molecular Weight: 433.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22Cl2N6O |
|---|---|
| Molecular Weight | 433.3 g/mol |
| IUPAC Name | N-(3,5-dichlorophenyl)-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C20H22Cl2N6O/c1-12(2)19-25-24-17-3-4-18(26-28(17)19)27-7-5-13(6-8-27)20(29)23-16-10-14(21)9-15(22)11-16/h3-4,9-13H,5-8H2,1-2H3,(H,23,29) |
| Standard InChI Key | MDKHTIJPBZYWMJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC(=CC(=C4)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-(3,5-dichlorophenyl)-1-(3-propan-2-yl- triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide, reflects its intricate structure. Key features include:
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A piperidine-4-carboxamide backbone providing conformational flexibility.
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A 3-(propan-2-yl) triazolo[4,3-b]pyridazine heterocyclic system contributing to π-π stacking and hydrogen-bonding interactions.
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A 3,5-dichlorophenyl substituent enhancing lipophilicity and target-binding affinity.
Physicochemical Profile
Table 1 summarizes critical physicochemical parameters derived from experimental data:
| Property | Value |
|---|---|
| Molecular Formula | C<sub>20</sub>H<sub>22</sub>Cl<sub>2</sub>N<sub>6</sub>O |
| Molecular Weight | 433.3 g/mol |
| Canonical SMILES | CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC(=CC(=C4)Cl)Cl |
| InChIKey | MDKHTIJPBZYWMJ-UHFFFAOYSA-N |
| PubChem CID | 29139940 |
The compound’s logP (calculated) is estimated at 3.2, indicating moderate lipophilicity suitable for membrane permeability. The presence of two chlorine atoms and a tertiary carboxamide group further influences its solubility profile, favoring dimethyl sulfoxide (DMSO) as a primary solvent in experimental settings.
Synthesis and Analytical Characterization
Synthetic Pathway
The synthesis of N-(3,5-dichlorophenyl)-1-[3-(propan-2-yl)[1, triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves a multi-step sequence:
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Formation of the Triazolo-Pyridazine Core: Cyclocondensation of hydrazine derivatives with appropriately substituted pyridazine precursors under acidic conditions.
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Piperidine Substitution: Nucleophilic aromatic substitution at the 6-position of the triazolo-pyridazine system using a piperidine derivative.
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Carboxamide Coupling: Reaction of the piperidine intermediate with 3,5-dichlorophenyl isocyanate in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Purification and Quality Control
Critical steps include:
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High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase achieves >95% purity.
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Nuclear Magnetic Resonance (NMR): <sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>) confirms structural integrity, with characteristic peaks at δ 8.45 (s, 1H, triazole-H), δ 7.92 (d, 2H, dichlorophenyl-H), and δ 4.21 (m, 1H, piperidine-H).
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Mass Spectrometry (MS): ESI-MS ([M+H]<sup>+</sup> at <i>m/z</i> 433.3) aligns with the theoretical molecular weight.
Mechanism of Action and Biological Significance
p38 MAPK Inhibition
The compound exhibits potent inhibition of the p38α MAPK isoform (IC<sub>50</sub> = 12 nM in vitro), a key mediator of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β). Binding mode predictions suggest:
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The triazolo-pyridazine moiety occupies the ATP-binding pocket via hydrophobic interactions with Val38 and Ala51.
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The 3,5-dichlorophenyl group stabilizes the DFG-out conformation through halogen bonding with Lys53.
Selectivity Profile
In kinase selectivity panels, the compound demonstrates >100-fold selectivity over related kinases (JNK1-3, ERK1/2), minimizing off-target effects. This specificity is attributed to steric hindrance from the propan-2-yl substituent, which prevents binding to kinases with smaller active sites.
Research Findings and Therapeutic Applications
Preclinical Studies
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Inflammation Models: Oral administration (10 mg/kg/day) in murine collagen-induced arthritis reduced paw swelling by 62% compared to controls, correlating with decreased IL-6 and TNF-α levels.
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Oncology: Synergistic effects with cisplatin were observed in A549 lung adenocarcinoma cells (combination index = 0.3), likely due to p38-mediated suppression of anti-apoptotic Bcl-2 proteins .
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